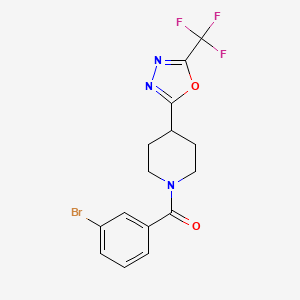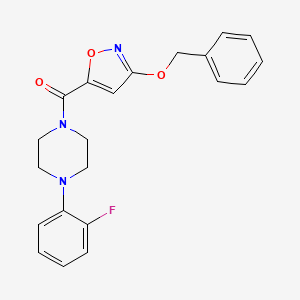
(3-(Benzyloxy)isoxazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, such as the one , often involves the use of 1,3-dipolar cycloaddition . This process involves the reaction of activated nitro compounds with alkenes to produce isoxazolines, or with alkynes to produce isoxazoles .Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . This structure is attached to a benzyloxy group and a piperazine ring, which is further substituted with a 2-fluorophenyl group.Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives are diverse and can lead to a wide range of products. For example, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested them for in vitro antifungal activities .Applications De Recherche Scientifique
Antiproliferative Activity
The compound (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, which shares structural similarities with the queried compound, was synthesized and evaluated for antiproliferative activity. It was characterized using various methods like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The compound showed significant molecular stability due to inter and intra-molecular hydrogen bonds, which might contribute to its biological activity (Prasad et al., 2018).
Anticonvulsant Agents
A series of novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives, structurally related to the requested compound, were synthesized. These derivatives were tested for their anticonvulsant activities, with some compounds demonstrating significant potency and protection index, indicating their potential as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).
Antibacterial and Antifungal Agents
Novel isoxazole derivatives, such as (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4-(substitutedphenyl)piperazin-1-yl)methanone, have been synthesized and shown to exhibit good antibacterial and antifungal activity. This underscores the potential of such compounds in developing new antimicrobial agents (Sanjeeva et al., 2022).
Anti-Mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, similar to the queried compound, has been identified as a new anti-mycobacterial chemotype. Compounds from this scaffold showed potential anti-tubercular activity and low cytotoxicity, making them promising candidates for anti-mycobacterial therapy (Pancholia et al., 2016).
Anti-HIV-2 Activity
β-Carboline derivatives, including compounds with a structure similar to the queried compound, were synthesized and evaluated for their activity against HIV-1 and HIV-2 strains. Some analogues showed selective inhibition of the HIV-2 strain, highlighting their potential in anti-HIV-2 therapy (Ashok et al., 2015).
Apoptosis Inducing Agents
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates were synthesized and showed in vitro cytotoxic activity against various cancer cell lines. One of the compounds induced apoptosis and inhibited tubulin polymerization, suggesting its potential as an apoptotic agent for cancer therapy (Manasa et al., 2020).
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential biological activities. For example, some isoxazole derivatives have shown promising anticancer activity . Therefore, this compound could be further studied for its potential anticancer properties. Additionally, the development of new synthetic strategies and the design of new isoxazole derivatives could be based on the most recent knowledge emerging from the latest research .
Mécanisme D'action
Target of Action
It’s worth noting that both isoxazole and piperazine derivatives have been found to interact with various receptors and enzymes, contributing to their broad spectrum of biological activities .
Mode of Action
Compounds containing isoxazole and piperazine moieties are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Isoxazole and piperazine derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The presence of the isoxazole and piperazine moieties may influence its pharmacokinetic properties .
Result of Action
Isoxazole and piperazine derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Propriétés
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-17-8-4-5-9-18(17)24-10-12-25(13-11-24)21(26)19-14-20(23-28-19)27-15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSJGZYADUXEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2430014.png)
![[5-(4-methoxyphenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2430017.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2430018.png)
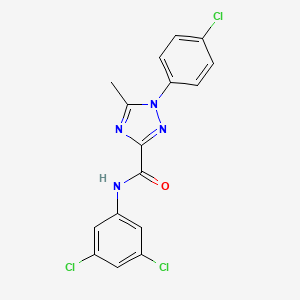
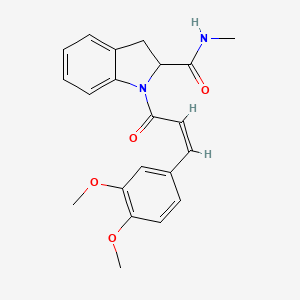
![1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430024.png)
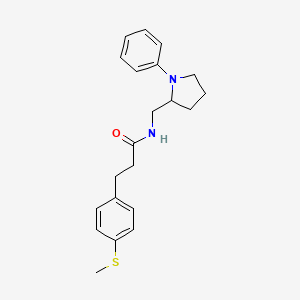
![2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2430027.png)
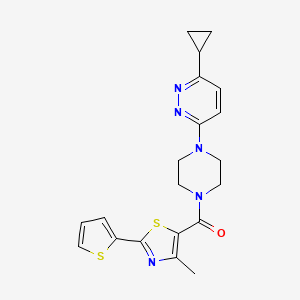
![6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID](/img/structure/B2430032.png)

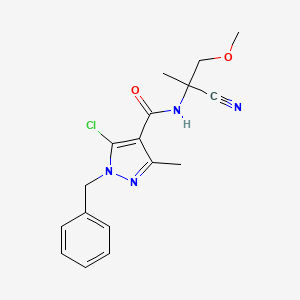
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2430035.png)
